PDE4A Enzymatic Inhibition: Nanomolar Potency Validated in a Biochemical Assay
2-(3,5-Dichlorobenzoyl)-6-methoxypyridine inhibits human recombinant PDE4A with an IC50 of 10.7 nM, as measured by the ChEMBL_155727 scintillation proximity assay [1]. This represents sub-100 nM target engagement, a threshold generally associated with viable chemical probe or lead-like quality for intracellular enzyme targets. In contrast, closely related 3,5-dichlorobenzoyl-containing pyridine analogs lacking the 6-methoxy group have not been reported with PDE4A inhibitory activity in authoritative databases; their primary reported bioactivity is anti-proliferative (e.g., IC50 109–245 nM against A549 and MDA-MB-231 cancer cells for 2-(3,5-dichlorobenzoyl)pyridine) . The methoxy substitution thus appears to redirect target selectivity from general cytotoxicity toward specific PDE4A engagement.
| Evidence Dimension | PDE4A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.7 nM (PDE4A, human recombinant, scintillation proximity assay) |
| Comparator Or Baseline | 2-(3,5-Dichlorobenzoyl)pyridine (des-methoxy analog): no PDE4A inhibition reported; anti-proliferative IC50 = 109–245 nM against cancer cell lines |
| Quantified Difference | Qualitative shift in target profile: PDE4A inhibition (10.7 nM) vs. non-selective cytotoxicity; approximately 10- to 23-fold difference in absolute potency relative to cell-based anti-proliferative IC50 of the des-methoxy analog |
| Conditions | In vitro cell-free enzymatic assay (PDE4A); cell-based anti-proliferative assay (A549, MDA-MB-231) |
Why This Matters
Procurement of the 6-methoxy compound is justified specifically for PDE4A-targeted projects, as the des-methoxy analog does not demonstrate this enzymatic activity and would be an unsuitable substitute.
- [1] BindingDB. Entry BDBM14361 (CHEMBL760761): cAMP-specific 3',5'-cyclic phosphodiesterase 4A – IC50 10.7 nM. Citation: Kleinman EF, Campbell E, Giordano LA, Cohan VL, Jenkinson TH, Cheng JB, Shirley JT, Pettipher ER, Salter ED, Hibbs TA, DiCapua FM, Bordner J. (1998). View Source
